molecular formula C5H6ClN3O2 B2762575 5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole CAS No. 133587-87-8

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B2762575
CAS No.: 133587-87-8
M. Wt: 175.57
InChI Key: ZADABFJLBASRIB-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole is a heterocyclic organic compound that features a nitro group, a chloromethyl group, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole typically involves the chloromethylation of 1-methyl-4-nitroimidazole. One common method includes the reaction of 1-methyl-4-nitroimidazole with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group . The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of both a nitro group and a chloromethyl group on the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

5-(chloromethyl)-1-methyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-8-3-7-5(9(10)11)4(8)2-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADABFJLBASRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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